molecular formula C12H7Cl2N3 B2557973 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1326816-77-6

4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2557973
CAS RN: 1326816-77-6
M. Wt: 264.11
InChI Key: NGLJJYGXHIZWLD-UHFFFAOYSA-N
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Description

“4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine” is a biochemical used for proteomics research . It has a molecular formula of C12H7Cl2N3 and a molecular weight of 264.11 .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids . This forms a new heterocyclic system . The bicyclic pyrazolo[1,5-a]pyrazine system offers an attractive framework for the design of promising molecular structures for biomedical research .

Scientific Research Applications

Synthesis and Antidepressant Activities

A study on the synthesis and antidepressant activities of some 3,5-diphenyl-2-pyrazoline derivatives, which are structurally related to 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, reported the preparation of ten new derivatives. These compounds demonstrated reduced immobility times in the Porsolt Behavioral Despair Test on mice, indicating potential antidepressant effects. Substituents like 4-methoxy and 4-chloro on the phenyl ring were found to increase antidepressant activity (Palaska, Aytemir, Uzbay, & Erol, 2001).

Antitubercular Activity

Another research focused on the synthesis, spectroscopic analysis, chemical reactivity, molecular docking study, and anti-tubercular activity of pyrazine and condensed oxadiazole derivatives. These compounds showed moderate activity against M. tuberculosis H37RV strain, suggesting potential for development as new anti-cancer drugs. The study highlighted the importance of structural analysis and theoretical calculations in understanding the reactivity and potential biological activities of such compounds (Al-Tamimi et al., 2018).

Bioactivity and Antibacterial Properties

Research on the synthesis and bioactivity of 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline, a compound related to this compound, found it to exhibit strong antioxidant activity, antibacterial activity against Gram-positive and Gram-negative bacteria, and toxicity in a Brine Shrimp Lethality Test (BSLT). This highlights the potential for these compounds in developing new antioxidant and antibacterial agents (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).

Future Directions

The future directions for the research and development of “4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine” and its derivatives could involve further exploration of their potential as inhibitors of TRKs . This could have significant implications for the treatment of diseases associated with the proliferation and differentiation of cells, such as cancer .

properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-3-1-2-8(6-9)10-7-11-12(14)15-4-5-17(11)16-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLJJYGXHIZWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C=CN=C(C3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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